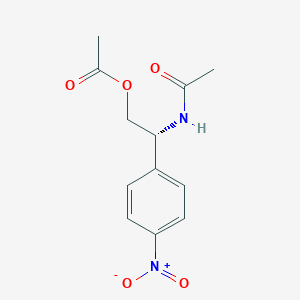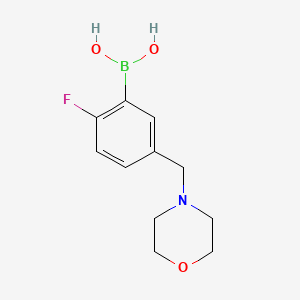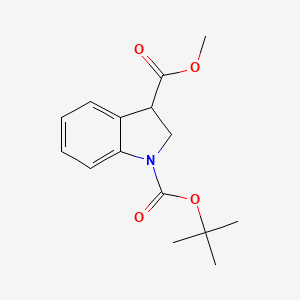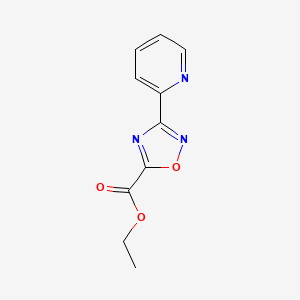![molecular formula C24H35NO3 B1389375 N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline CAS No. 1040680-52-1](/img/structure/B1389375.png)
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline
描述
准备方法
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline involves several steps, typically starting with the preparation of the benzyl and aniline derivatives. The synthetic route often includes:
Formation of the Benzyl Derivative: This step involves the reaction of 2-(2-ethoxyethoxy)benzyl chloride with a suitable base to form the benzyl derivative.
Formation of the Aniline Derivative: The aniline derivative is prepared by reacting 3-(heptyloxy)aniline with a suitable reagent.
Coupling Reaction: The final step involves coupling the benzyl and aniline derivatives under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
化学反应分析
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and aniline moieties.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for other transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline exerts its effects involves its interaction with specific molecular targets. These targets include proteins and enzymes involved in cellular signaling pathways. The compound can modulate the activity of these proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline can be compared with other similar compounds, such as:
N-[2-(2-Methoxyethoxy)benzyl]-3-(heptyloxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
N-[2-(2-Ethoxyethoxy)benzyl]-3-(pentoxy)aniline: Similar structure but with a pentoxy group instead of a heptyloxy group.
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)phenylamine: Similar structure but with a phenylamine group instead of an aniline group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3-heptoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO3/c1-3-5-6-7-10-16-27-23-14-11-13-22(19-23)25-20-21-12-8-9-15-24(21)28-18-17-26-4-2/h8-9,11-15,19,25H,3-7,10,16-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERLBHGYKSRISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1389302.png)



![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)
![5-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B1389310.png)




